Home > Products > Building Blocks P8903 > 4-(Piperidin-3-yl)pyrimidine
4-(Piperidin-3-yl)pyrimidine - 1185194-36-8

4-(Piperidin-3-yl)pyrimidine

Catalog Number: EVT-1751903
CAS Number: 1185194-36-8
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine

Compound Description: This compound features a chromeno[2,3-d]pyrimidine core structure with a piperidine ring substituted at the 4-position. It also incorporates a 4,6-dimethoxypyrimidin-2-yl substituent linked through an oxygen atom at the 2-position. The crystal structure of this compound has been determined. []

N-[5-(5-Fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775)

Compound Description: This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It exhibits improved plasma stability, brain levels, and efficacy in behavioral cognition models compared to its predecessor compound 1 (SEN15924, WAY-361789). []

1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea (SEN34625/WYE-103914)

Compound Description: This compound is a potent and selective agonist of the α7 nAChR. It exhibits excellent in vitro and in vivo profiles, good brain penetration, and oral bioavailability. It has also demonstrated efficacy in multiple behavioral cognition models. []

5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: This compound is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. It shows substantial antitumor activity in ALK-positive cancer patients and is currently in Phase 1 and Phase 2 clinical trials. []

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

Compound Description: This compound acts as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) and displays submicromolar inhibitory potency. Its binding mode to LSD1 has been elucidated through crystallographic studies. []

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)

Compound Description: This compound is a novel, orally active poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitor. It displays antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells and has good pharmacokinetic properties. This compound is currently in Phase I clinical trials. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. It displays robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials. []

Source

The compound can be synthesized through various chemical reactions involving piperidine and pyrimidine derivatives. Its unique structure allows for modifications that can lead to enhanced biological properties.

Classification

4-(Piperidin-3-yl)pyrimidine belongs to the class of piperidine derivatives and pyrimidine compounds. It is classified under heterocycles, which are compounds that contain at least one atom in the ring that is not carbon.

Synthesis Analysis

Methods

The synthesis of 4-(Piperidin-3-yl)pyrimidine can be achieved through several methods, including:

  1. N-Acylation Reactions: This involves the reaction of piperidine derivatives with pyrimidine precursors. For example, the use of dimethylamino phosphonium hexafluorophosphate as a coupling reagent has been documented to facilitate the formation of such compounds .
  2. Reduction Reactions: The nitropyrimidine intermediates can be reduced to yield the desired piperidine-pyrimidine structure. Various reducing agents may be employed depending on the specific functional groups present in the starting materials .
  3. Cyclization Techniques: Intramolecular cyclization methods can also be utilized, where an intermediate containing both piperidine and pyrimidine moieties undergoes cyclization to form 4-(Piperidin-3-yl)pyrimidine .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Chromatographic techniques are frequently employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 4-(Piperidin-3-yl)pyrimidine consists of a six-membered pyrimidine ring fused with a five-membered piperidine ring. The structural formula can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

Data

Key structural data includes:

  • Molecular Weight: 176.22 g/mol
  • Melting Point: Specific values may vary based on purity and synthesis methods.
  • Chemical Formula: C₉H₁₂N₄
Chemical Reactions Analysis

Reactions

4-(Piperidin-3-yl)pyrimidine can participate in various chemical reactions, including:

  1. Substitution Reactions: The nitrogen atoms in the piperidine or pyrimidine rings can undergo nucleophilic substitution reactions, leading to diverse functionalized derivatives.
  2. Condensation Reactions: This compound can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

Technical Details

The reactivity of 4-(Piperidin-3-yl)pyrimidine is influenced by the electronic properties of substituents on the rings, which can enhance or diminish nucleophilicity.

Mechanism of Action

Process

The mechanism of action for compounds derived from 4-(Piperidin-3-yl)pyrimidine typically involves interaction with biological targets such as enzymes or receptors. For example, certain derivatives have shown potential as inhibitors in pathways like the phosphoinositide 3-kinase signaling pathway, which is crucial in cancer biology .

Data

Biological evaluations often include assays measuring enzyme inhibition or receptor binding affinity, providing quantitative data on efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles; susceptible to electrophilic attack due to the presence of nitrogen atoms.
Applications

Scientific Uses

4-(Piperidin-3-yl)pyrimidine has several applications in scientific research:

  1. Drug Development: Used as a scaffold for designing new therapeutic agents targeting various diseases including cancer and neurological disorders.
  2. Biological Studies: Investigated for its role in biochemical pathways and potential as a biomarker or therapeutic target.
  3. Synthetic Chemistry: Serves as an important intermediate for synthesizing more complex organic molecules.
Synthetic Methodologies and Optimization Strategies

Fragment-Based Synthesis of 4-(Piperidin-3-yl)pyrimidine Core Scaffolds

Fragment-based drug design (FBDD) has emerged as a pivotal strategy for developing 4-(piperidin-3-yl)pyrimidine derivatives with optimized binding properties. This approach leverages low-molecular-weight fragments (150–300 Da) that bind weakly but efficiently to biological targets, enabling subsequent elaboration into high-affinity inhibitors. Renin inhibitor development exemplifies this strategy, where initial fragment 3 (MW = 280 Da) exhibited modest renin inhibition (IC₅₀ = 18 µM). Through structure-guided optimization, researchers systematically introduced:

  • A pyrimidine-5-carboxamide group to enhance hydrogen bonding with catalytic aspartates (Asp32/Asp215)
  • Hydrophobic substituents targeting the S3ₛₚ cavity
  • A piperidine ring to occupy the S1 subsite

This fragment evolution yielded compound 14 (N-(piperidin-3-yl)pyrimidine-5-carboxamide), exhibiting a 65,000-fold potency increase (IC₅₀ = 0.28 nM) while maintaining high ligand efficiency (LE = 0.43). Crucially, this enhancement was achieved by adding only seven heavy atoms to the original fragment [2] [4]. Similarly, PI3Kδ inhibitors were developed by incorporating the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold to mimic key hydrogen-bonding interactions of established inhibitors like GDC-0941 [1] [6].

Table 1: Fragment-to-Lead Optimization for Renin Inhibitors

CompoundStructural FeaturesIC₅₀Ligand Efficiency
Fragment 3Minimal binding core18 µM0.39
Intermediate 9Added carboxamide850 nM0.41
Compound 14Optimized S1/S3 binding elements0.28 nM0.43

Nucleophilic Substitution and Buchwald–Hartwig Reactions for Functional Group Diversification

Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination are fundamental for introducing structural diversity at key positions of the pyrimidine ring. The electron-deficient nature of C2 and C4 pyrimidine carbons facilitates efficient SNAr reactions with primary and secondary amines:

  • SNAr Reactions: 6-Chloro-2-(piperidin-1-yl)pyrimidine derivatives undergo displacement with aliphatic amines (e.g., cyclohexylamine, benzylamine) in refluxing i-PrOH, yielding C6-aminated products with 76–100% efficiency. Sterically hindered amines require elevated temperatures (80–100°C) but maintain high yields (>85%) [3] [9].
  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling enables C-C and C-N bond formation at less reactive sites. For anti-angiogenic agents, Pd₂(dba)₃/XPhos catalyzes the coupling of 4-chloropyrimidines with 3-aminopicolines, achieving >90% yield. Key advantages include:
  • Tolerance of electron-rich/electron-poor aryl amines
  • Chemoselectivity over other halogens
  • Compatibility with piperidine carboxamide functionalities [9]

Urea/thiourea derivatives are synthesized via electrophilic addition, where isocyanates react with piperidine-pyrimidine amines under mild conditions (0°C to RT), producing antitumor compounds like 20 and 21 (IC₅₀ = 1.3–1.6 µM against BT-474 breast cancer cells) [1] [6].

Table 2: Reaction Conditions for Nucleophilic Functionalization

Reaction TypeConditionsAmine ExamplesYield RangeApplication
SNAr Displacementi-PrOH, 80°C, 12hCyclohexylamine, 2-Methoxyethylamine76–100%PI3Kδ inhibitors
Buchwald–HartwigPd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), K₂CO₃, dioxane, 100°C3-Amino-4-methylpicoline, Anilines85–92%Anti-angiogenic agents
Urea FormationTriphosgene, TEA, DCM, −18°C to RT4-(3-Methylureido)aniline derivatives28–77%Antitumor compounds

Solid-Phase and Combinatorial Approaches for High-Throughput Derivative Generation

Solid-phase synthesis enables rapid generation of piperidine-pyrimidine libraries by anchoring intermediates to polymeric resins, facilitating purification and automation. Key strategies include:

  • Wang Resin Functionalization: Pyrimidine carboxylic acids are esterified to hydroxymethyl resins using DIC/DMAP, followed by nucleophilic displacement with piperidine derivatives (20% piperidine/DMF). Cleavage with TFA/DCM (95:5) yields 2,4-disubstituted pyrimidines with >85% purity .
  • Combinatorial Parallel Synthesis: Solution-phase parallel synthesis generates 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides in a single workflow. Carboxylic acid precursors activated with bis(pentafluorophenyl) carbonate react with 12 diverse amines (aliphatic/cyclic), yielding products with 80–100% purity after dry flash chromatography. This approach achieves 18–100% yields within 48 hours [3] [7].
  • Hybrid Scaffold Assembly: Cinnamic acid-piperidine pyrimidine conjugates are synthesized via BOP- or EDCI/HOBt-mediated amidation. Active ester methodologies (NHS esters) prove superior for sterically hindered cinnamic acids, providing antioxidant hybrids in 65–92% yield [7].

Stereochemical Control in Piperidine-Pyrimidine Hybridization

The 3D orientation of the piperidine ring profoundly influences target binding affinity and selectivity. Two strategic approaches ensure stereochemical precision:

  • Chiral Resolution: Racemic trans-3-aminopiperidine derivatives are separated using preparative chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15). The (3R,4R)-isomer of N-(piperidin-3-yl)pyrimidine-5-carboxamide shows 50-fold higher renin inhibition than its (3S,4S)-counterpart due to optimal positioning of the carboxamide group toward catalytic aspartates [4].
  • Conformational Constraint: Incorporating spirocyclic or fused rings locks the piperidine chair conformation. In PI3Kδ inhibitors, the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold restricts N1-substituents to equatorial orientations, enhancing hydrophobic contact with the P-loop. This modification boosts potency (IC₅₀ = 0.29 µM vs. 1.5 µM for flexible analogues) [1] [8].
  • Induced-Fit Binding: Leu114 side-chain displacement ("Leu-out" conformation) in renin is selectively triggered by (3R)-configured piperidines. X-ray crystallography reveals that the 3R isomer forms a hydrogen bond with Gly217, while the 3S isomer sterically clashes with Leu114 [2] [4].

Table 3: Stereochemical Impact on Biological Activity

CompoundConfigurationBiological TargetActivity (IC₅₀)Structural Basis
Renin inhibitor 14(3R,4R)-piperidineRenin0.28 nMOptimal H-bond with Asp32/Asp215
Renin inhibitor(3S,4S)-piperidineRenin14 nMSteric clash with Leu114
Compound 20Conformationally constrained piperidinePI3Kδ0.29 µMEnhanced hydrophobic contact with P-loop

Properties

CAS Number

1185194-36-8

Product Name

4-(Piperidin-3-yl)pyrimidine

IUPAC Name

4-piperidin-3-ylpyrimidine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2

InChI Key

AOEQLGOAKGIRDB-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NC=NC=C2

Canonical SMILES

C1CC(CNC1)C2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.